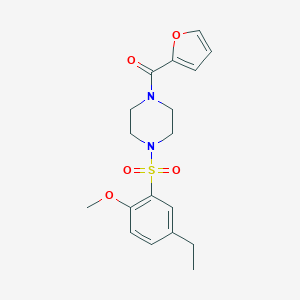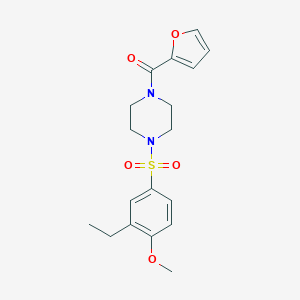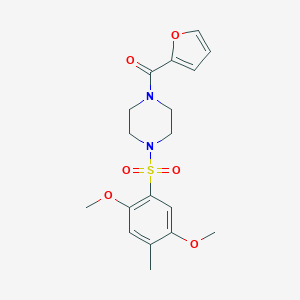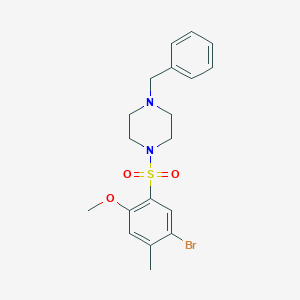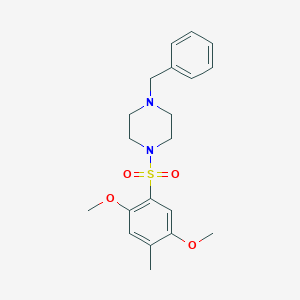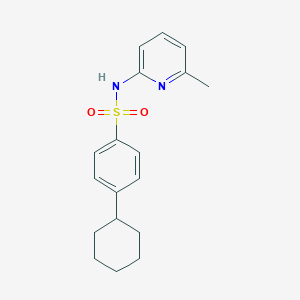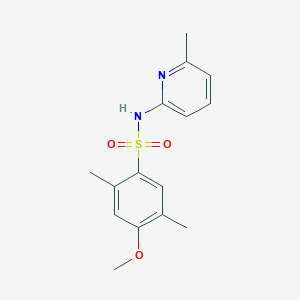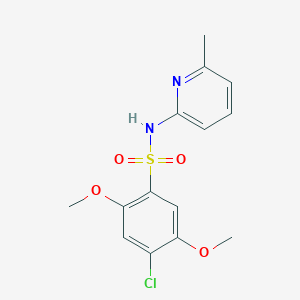![molecular formula C13H16Cl2N2O4S B512989 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941008-75-9](/img/structure/B512989.png)
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is also known as GSK503, and it is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene expression through the methylation of arginine residues on histone proteins. Inhibition of PRMT5 activity has been shown to have a significant impact on various cellular processes, making GSK503 a promising tool for studying the role of PRMT5 in disease and development.
Mécanisme D'action
GSK503 works by binding to the active site of PRMT5 and blocking its enzymatic activity. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone proteins, which plays a crucial role in regulating gene expression. Inhibition of PRMT5 activity by GSK503 results in a decrease in histone methylation and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on various cellular processes. In cancer cells, GSK503 has been shown to inhibit cell proliferation and induce cell death. In immune cells, GSK503 has been shown to alter cytokine production and modulate T cell function. In embryonic development, GSK503 has been shown to affect cell differentiation and organogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
GSK503 is a highly selective inhibitor of PRMT5, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, like any chemical compound, GSK503 has certain limitations and potential drawbacks. One limitation is its potential toxicity, which can vary depending on the cell type and concentration used. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on GSK503 and its role in regulating cellular processes through the inhibition of PRMT5 activity. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have improved efficacy and reduced toxicity compared to GSK503. Another area of interest is the identification of specific cellular pathways and processes that are regulated by PRMT5, which could provide valuable insights into the role of this enzyme in disease and development. Finally, the development of animal models that allow for the study of the effects of PRMT5 inhibition in vivo could provide valuable information on the potential therapeutic applications of GSK503 and related compounds.
Méthodes De Synthèse
The synthesis of GSK503 involves a multi-step process that begins with the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with piperazine. This reaction results in the formation of 4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazine, which is then reacted with ethyl chloroacetate to form 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one. The final product is then purified through a series of chromatography steps to obtain the desired compound.
Applications De Recherche Scientifique
GSK503 has been used extensively in scientific research to investigate the role of PRMT5 in various cellular processes. Studies have shown that inhibition of PRMT5 activity by GSK503 can have a significant impact on cancer cell proliferation, immune cell function, and embryonic development. GSK503 has also been used to study the role of PRMT5 in the regulation of gene expression in various cell types, including cancer cells and immune cells.
Propriétés
IUPAC Name |
1-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-3-5-17(6-4-16)22(19,20)13-8-10(14)12(21-2)7-11(13)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZTBNQDXDIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)
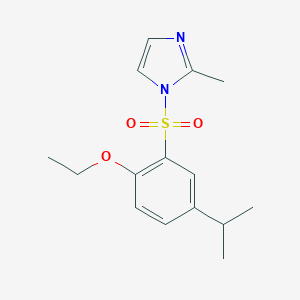
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)
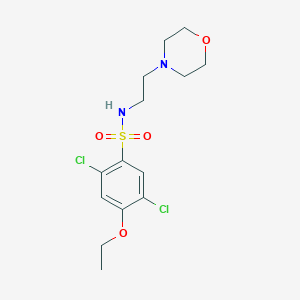
![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
